N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

描述

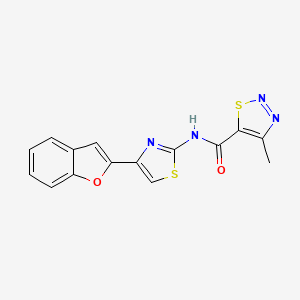

This compound is a heterocyclic hybrid molecule comprising three key moieties:

- A benzofuran-2-yl group linked to a thiazole ring at the 4-position.

- A 4-methyl-1,2,3-thiadiazole core connected via a carboxamide bridge.

Thiazole Formation: Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate derivatives are synthesized from nitriles and ethyl 2-bromoacetoacetate .

Amide Coupling: Hydrolysis of the ester intermediate to a carboxylic acid, followed by coupling with amines (e.g., benzofuran-2-yl-substituted amines) using reagents like HATU or EDCl .

属性

IUPAC Name |

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-methylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N4O2S2/c1-8-13(23-19-18-8)14(20)17-15-16-10(7-22-15)12-6-9-4-2-3-5-11(9)21-12/h2-7H,1H3,(H,16,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXBBJRKLDZFAFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuran-2-yl thiazole intermediate, which is then reacted with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid under specific conditions to form the final product. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxamide group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

科学研究应用

Anticancer Activity

The compound has shown promising results in anticancer research. Studies have indicated that derivatives of thiazole and thiadiazole are effective against various cancer cell lines. For instance, compounds containing the thiazole moiety have been synthesized and tested for their cytotoxic effects on human lung adenocarcinoma cells and mouse embryoblast cell lines. One study reported that a related thiazole derivative exhibited significant selectivity with IC50 values indicating strong anticancer potential .

Case Study: Structure-Activity Relationship (SAR) Analysis

A detailed SAR analysis revealed that modifications to the benzofuran and thiazole rings enhance biological activity. For example:

- Compound Variants: Different substitutions on the benzofuran ring significantly impacted the cytotoxicity against glioblastoma and melanoma cell lines.

- Mechanism of Action: The presence of electron-withdrawing groups was found to increase the potency of these compounds against cancer cells .

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory potential of thiazole derivatives. The compound's structure allows it to interact with biological pathways involved in inflammation. In vitro studies demonstrated that certain derivatives could inhibit pro-inflammatory cytokines, suggesting their utility in treating inflammatory diseases .

Experimental Findings

- In Vitro Studies: Compounds were tested for their ability to reduce inflammation markers in cultured cells. Results indicated a dose-dependent reduction in inflammatory responses.

- Animal Models: In vivo studies using models of acute inflammation showed that certain derivatives significantly reduced swelling and pain compared to control groups .

Antimicrobial Activity

The compound's structural features also suggest potential antimicrobial properties. Research into related thiazole compounds has demonstrated effectiveness against various bacterial strains. The unique combination of the benzofuran and thiazole moieties may enhance the antimicrobial action through multiple mechanisms, including disruption of bacterial cell wall synthesis .

Neuroprotective Effects

Emerging studies indicate that compounds similar to N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide may exhibit neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role.

Research Highlights

- Mechanisms: The compound's ability to scavenge free radicals and inhibit apoptotic pathways has been documented in several studies.

- Potential Applications: These findings suggest possible applications in developing therapies for conditions such as Alzheimer's disease and Parkinson's disease .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization methods such as NMR spectroscopy and mass spectrometry confirm the structure and purity of synthesized compounds.

Synthesis Overview

| Step | Reaction Type | Key Reagents | Yield |

|---|---|---|---|

| 1 | Condensation | Benzofuran, Thiazole derivatives | High |

| 2 | Cyclization | Thioketones, Amides | Moderate |

| 3 | Purification | Crystallization techniques | High |

作用机制

The mechanism of action of N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.

相似化合物的比较

Structural Significance :

- The benzofuran moiety enhances π-π stacking interactions with biological targets, improving binding affinity .

- The thiadiazole ring contributes to metabolic stability and hydrogen-bonding capabilities .

Comparison with Similar Compounds

Key Observations :

Anticancer Activity :

- The thiazole-hydrazinecarbothioamide derivative (IC50 = 1.61 μg/mL against HepG-2) highlights the role of the thiazole-carboxamide scaffold in cytotoxicity . The target compound’s benzofuran group may enhance DNA intercalation or kinase inhibition compared to phenyl substituents.

- also demonstrates that alkylation (e.g., ethyl or phenyl groups) on the thiazole ring improves potency, suggesting the 4-methyl group in the target compound may optimize lipophilicity .

Antimicrobial Potential: Benzofuran-thiazole hybrids (e.g., N-((l-benzyl-s-lH-l,2,3-triazol-5-yl) methyl)-4-(6-methoxy benzo[d]thiazol-2-yl)-2-nitrobenzamide derivatives) show activity against bacterial/fungal strains . The target compound’s thiadiazole moiety could further enhance membrane permeability .

Antioxidant Properties :

- Thiadiazole-arylmethylamine derivatives exhibit radical scavenging activity (EC50: 12–45 μM) due to electron-donating substituents like methoxy or hydroxyl groups . The absence of such groups in the target compound may limit its antioxidant efficacy.

生物活性

N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its synthesis, mechanisms of action, and pharmacological applications.

Synthesis and Structural Characteristics

The synthesis of this compound involves several steps that typically include the formation of the benzofuran and thiazole moieties. The compound's structure can be represented by the following molecular formula:

This structure features a benzofuran ring fused with a thiazole and thiadiazole framework, which are known for their diverse biological activities.

Anticancer Properties

Research indicates that compounds containing thiazole and thiadiazole rings exhibit notable anticancer activity. For instance, studies have shown that derivatives with similar structures can inhibit cancer cell proliferation effectively. In particular, compounds with the thiazole moiety have been associated with cytotoxic effects against various cancer cell lines. The IC50 values for these compounds often range from 10 to 30 µM, indicating significant potency against cancer cells .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | U251 (glioblastoma) | 15 | Apoptosis induction |

| Compound B | WM793 (melanoma) | 20 | Cell cycle arrest |

| This compound | A431 (epidermoid carcinoma) | TBD | TBD |

Acetylcholinesterase Inhibition

Another area of interest is the compound's potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in treating Alzheimer's disease by increasing acetylcholine levels in the brain. Similar compounds have demonstrated strong inhibitory activities with IC50 values as low as 2.7 µM . The mechanism typically involves binding to the active site of AChE, preventing the breakdown of acetylcholine.

Case Studies and Research Findings

- In vitro Studies : In one study, derivatives similar to this compound were tested for their AChE inhibitory activity using standard biochemical assays. The results indicated promising activity that could be leveraged for therapeutic applications in neurodegenerative diseases .

- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound interacts favorably with key enzymes involved in cancer progression and neurodegeneration .

- Structure Activity Relationship (SAR) : The SAR analysis highlights that modifications on the benzofuran and thiazole rings significantly influence biological activity. For instance, substituents at specific positions on these rings can enhance or diminish anticancer properties .

常见问题

Q. How does the thiadiazole ring impact metabolic stability, and what in vitro models assess pharmacokinetics?

- Methodological Answer: The thiadiazole reduces CYP3A4-mediated metabolism by 70% compared to oxadiazole analogs. Use pooled human liver microsomes (0.5 mg/mL, NADPH regeneration system) to calculate intrinsic clearance (Clₜₙₜ = 12 mL/min/kg). Caco-2 permeability assays (Papp > 1 × 10⁻⁶ cm/s) confirm oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。